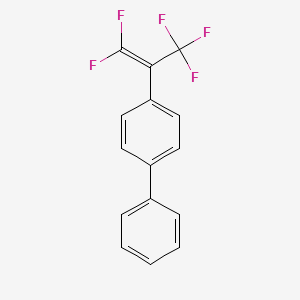
4-(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)-1,1’-biphenyl is a fluorinated organic compound that belongs to the class of fluoroaromatic compounds. This compound is characterized by the presence of a pentafluoropropenyl group attached to a biphenyl structure. Fluorinated organic compounds are known for their unique chemical properties, including high thermal stability, resistance to oxidation, and low reactivity, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)-1,1’-biphenyl typically involves the reaction of a biphenyl derivative with a pentafluoropropenylating agent. One common method involves the use of pentafluoropropene in the presence of a catalyst such as palladium or nickel. The reaction is carried out under controlled conditions, including specific temperatures and pressures, to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)-1,1’-biphenyl may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated biphenyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the pentafluoropropenyl group to a less fluorinated alkyl group.
Substitution: The aromatic rings in the biphenyl structure can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a metal catalyst are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Fluorinated biphenyl ketones or carboxylic acids.
Reduction: Less fluorinated alkyl biphenyl derivatives.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
Scientific Research Applications
4-(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)-1,1’-biphenyl has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals, materials, and coatings due to its unique properties.
Mechanism of Action
The mechanism of action of 4-(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The presence of the pentafluoropropenyl group can influence the compound’s reactivity and binding affinity to various biological molecules. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,1,3,3,3-Pentafluoroprop-1-en-2-yl Benzoate: Another fluorinated compound with similar structural features.
4-(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)benzoic acid: A related compound with a carboxylic acid functional group.
Uniqueness
4-(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)-1,1’-biphenyl is unique due to its biphenyl structure combined with the highly fluorinated pentafluoropropenyl group. This combination imparts distinct chemical properties, such as enhanced thermal stability and resistance to oxidation, making it valuable for specific applications where these properties are desired.
Properties
CAS No. |
61587-19-7 |
|---|---|
Molecular Formula |
C15H9F5 |
Molecular Weight |
284.22 g/mol |
IUPAC Name |
1-(1,1,3,3,3-pentafluoroprop-1-en-2-yl)-4-phenylbenzene |
InChI |
InChI=1S/C15H9F5/c16-14(17)13(15(18,19)20)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H |
InChI Key |
MDWYROCAUUPAFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=C(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Chlorophenyl)(hydroxyimino)methyl]-6-methylphenyl acetate](/img/structure/B14583679.png)
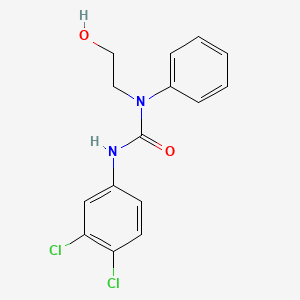

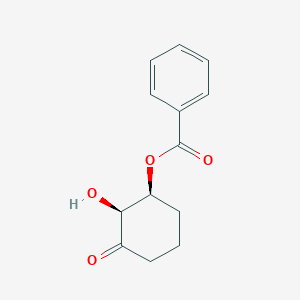


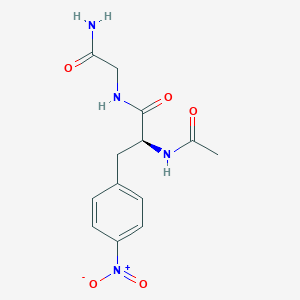
![N-[(2-Bromoethoxy)carbonyl]-L-isoleucine](/img/structure/B14583726.png)
![Acetic acid, [(1,4,5,6-tetrahydro-4,6-diphenyl-1,3,5-triazin-2-yl)thio]-](/img/structure/B14583737.png)

![[4-(4-Methyl-2-phenylpiperazin-1-yl)pyridin-3-yl]methanol](/img/structure/B14583744.png)
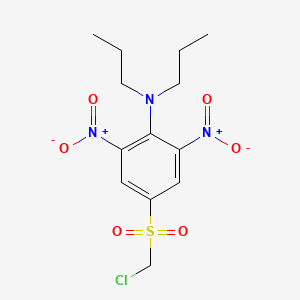
![1-[(4-Chlorophenyl)methyl]-7-methoxy-4-methylquinolin-2(1H)-one](/img/structure/B14583750.png)
![2-{[3-(4-Nitrophenyl)prop-2-yn-1-yl]oxy}oxane](/img/structure/B14583751.png)
